Vkgils-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VKGILS-NH2 es un péptido de control de secuencia de aminoácidos invertido para SLIGKV-NH2, que es un agonista del receptor 2 activado por proteasa (PAR2) . Este compuesto se utiliza principalmente en entornos de investigación para estudiar las actividades biológicas y los mecanismos de los receptores activados por proteasas .

Aplicaciones Científicas De Investigación

VKGILS-NH2 se utiliza ampliamente en la investigación científica para estudiar el papel de los receptores activados por proteasas, particularmente PAR2. Sirve como un péptido de control en experimentos que involucran SLIGKV-NH2, lo que permite a los investigadores distinguir los efectos específicos mediados por la activación de PAR2 .

Aplicaciones en diversos campos:

Química: Utilizado para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Ayuda a comprender las vías de señalización y las funciones fisiológicas de PAR2.

Medicina: Investigado por su posible papel en las respuestas inflamatorias y otras condiciones relacionadas con PAR2.

Industria: Utilizado en el desarrollo de ensayos basados en péptidos y herramientas de diagnóstico.

Análisis Bioquímico

Biochemical Properties

Vkgils-NH2 interacts with protease-activated receptor 2 (PAR2), a G-protein-coupled receptor expressed in various cell types, including epithelial cells, endothelial cells, and immune cells . The interaction between this compound and PAR2 is crucial for studying the receptor’s role in mediating inflammatory responses and other cellular processes. This compound serves as a control peptide, allowing researchers to differentiate between specific and non-specific effects of PAR2 activation.

Cellular Effects

This compound has been shown to influence various cellular processes, including mucin secretion in human bronchial epithelial cells . In vitro studies have demonstrated that this compound can weakly enhance mucin secretion, which is essential for maintaining the protective mucus layer in the respiratory tract. Additionally, this compound has been used to study the effects of PAR2 activation on vascular function, where it serves as a control to validate the specific effects of PAR2 agonists .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protease-activated receptor 2 (PAR2). This compound binds to PAR2, leading to the activation of downstream signaling pathways that mediate various cellular responses . These pathways include the activation of G-proteins, which subsequently trigger intracellular signaling cascades involving second messengers such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3). The activation of these pathways results in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is stable when stored at -20°C and can be dissolved in water for experimental use . Long-term studies have shown that this compound maintains its activity over extended periods, making it a reliable control peptide for studying PAR2-mediated responses. The degradation of this compound over time can affect its efficacy, and researchers must consider this when designing experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound does not induce significant biological effects at low concentrations, making it an ideal control peptide for studying PAR2 activation At higher doses, this compound may exhibit non-specific effects, which researchers must account for when interpreting experimental results

Metabolic Pathways

This compound is involved in metabolic pathways related to protease-activated receptor 2 (PAR2) activation. The peptide interacts with enzymes and cofactors that modulate PAR2 signaling, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with protease-activated receptor 2 (PAR2) . The peptide’s localization and accumulation within specific tissues can influence its activity and function, and researchers must consider these factors when designing experiments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The peptide is directed to particular compartments or organelles within the cell, where it interacts with protease-activated receptor 2 (PAR2) and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, and understanding these mechanisms is essential for elucidating the peptide’s biological effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: VKGILS-NH2 se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida (SPPS). La secuencia de aminoácidos (Valina-Lisina-Glicina-Isoleucina-Leucina-Serina) se ensambla paso a paso en un soporte de resina sólida. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt). Después del ensamblaje, el péptido se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: Si bien this compound se produce principalmente para fines de investigación, la producción a escala industrial seguiría técnicas SPPS similares con optimización para lotes más grandes. Esto incluye sintetizadores de péptidos automatizados y sistemas de purificación a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: VKGILS-NH2, al ser un péptido, principalmente sufre reacciones de hidrólisis. También puede participar en reacciones de oxidación y reducción, particularmente involucrando los residuos de aminoácidos .

Reactivos y condiciones comunes:

Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces peptídicos.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno pueden oxidar los residuos de metionina.

Reducción: Los agentes reductores como el ditiotreitol (DTT) pueden reducir los puentes disulfuro si están presentes.

Productos principales:

Hidrólisis: Resulta en fragmentos peptídicos más pequeños o aminoácidos individuales.

Oxidación: Puede conducir a la formación de derivados de sulfóxidos o sulfona.

Reducción: Conduce a la ruptura de los puentes disulfuro, si los hay.

Mecanismo De Acción

VKGILS-NH2 actúa como un péptido de control para SLIGKV-NH2, un agonista de PAR2. PAR2 es un receptor acoplado a proteína G que se activa mediante escisión proteolítica. This compound no activa PAR2, pero se utiliza para confirmar la especificidad de los efectos de SLIGKV-NH2. Esto ayuda a dilucidar las vías de señalización y los objetivos moleculares involucrados en la activación de PAR2 .

Compuestos similares:

SLIGKV-NH2: Un agonista directo de PAR2.

LRGILS-NH2: Otro péptido de control de secuencia invertida para PAR2.

Singularidad de this compound: this compound es único en su función como péptido de control, proporcionando una línea de base para comparar los efectos de los agonistas de PAR2 como SLIGKV-NH2. Esto permite a los investigadores atribuir con precisión los efectos biológicos observados a la activación de PAR2 .

Comparación Con Compuestos Similares

SLIGKV-NH2: A direct agonist of PAR2.

LRGILS-NH2: Another reversed sequence control peptide for PAR2.

Uniqueness of VKGILS-NH2: this compound is unique in its role as a control peptide, providing a baseline to compare the effects of PAR2 agonists like SLIGKV-NH2. This allows researchers to accurately attribute observed biological effects to PAR2 activation .

Propiedades

IUPAC Name |

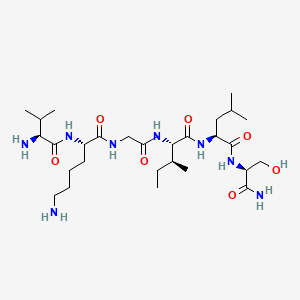

(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJUKRSADJIIBX-WAUHAFJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.